Methyl 2-ethenyl-3-nitrobenzoate
Description
Methyl 2-ethenyl-3-nitrobenzoate (CAS: 195992-04-2) is a nitro-substituted aromatic ester characterized by a methyl ester group at the 1-position, a nitro group at the 3-position, and an ethenyl (vinyl) group at the 2-position of the benzene ring. This compound is primarily utilized in palladium-catalyzed reductive N-heteroannulation reactions to synthesize indole derivatives, which are critical intermediates in pharmaceuticals and agrochemicals . Its structure combines electron-withdrawing (nitro) and electron-donating (ethenyl) groups, creating a unique reactivity profile suitable for transition-metal-mediated transformations.
Properties
CAS No. |
195992-04-2 |
|---|---|
Molecular Formula |
C10H9NO4 |
Molecular Weight |
207.18 g/mol |
IUPAC Name |
methyl 2-ethenyl-3-nitrobenzoate |
InChI |
InChI=1S/C10H9NO4/c1-3-7-8(10(12)15-2)5-4-6-9(7)11(13)14/h3-6H,1H2,2H3 |
InChI Key |
XWAZRPUTQOQRRN-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])C=C |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])C=C |
Synonyms |
Benzoic acid, 2-ethenyl-3-nitro-, methyl ester (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Key structural analogs include:
Reactivity Insights:
- Ethenyl Group : The ethenyl group in Methyl 2-ethenyl-3-nitrobenzoate enables π-orbital interactions, facilitating palladium-catalyzed cyclization reactions. This contrasts with methyl-substituted analogs (e.g., Methyl 2-methyl-3-nitrobenzoate), where steric hindrance limits such reactivity .
- Nitro Position : Moving the nitro group from the 3- to 2-position (as in Methyl 2-nitrobenzoate) reduces conjugation with the ester, altering electronic properties and reactivity in electrophilic substitutions .
Physical and Chemical Properties
Limited direct data exist for this compound, but inferences can be drawn from related compounds:
- Polarity: The nitro and ethenyl groups increase polarity compared to non-nitro analogs (e.g., methyl benzoate), enhancing solubility in polar solvents .
- Thermal Stability : Nitro groups generally reduce thermal stability, but the ester moiety mitigates decomposition risks under standard conditions .
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